Superior Reactivity in Triblock Peptide Synthesis via Sulfonamide Reactivity Differentiation
In a comparative study of sulfonamide reactivity for sequential peptide coupling, 2,4-dinitrobenzenesulfonamides exhibited substantially higher electrophilicity than moderately reactive sulfonamides, enabling a tiered ligation strategy. The method achieves triblock peptide assembly at ambient temperature by exploiting the differential reactivity hierarchy, with 2,4-dinitrobenzenesulfonamides positioned as the most reactive component [1].
| Evidence Dimension | Relative Electrophilic Reactivity (Qualitative Hierarchy) |
|---|---|
| Target Compound Data | Highly reactive (first coupling step, ambient temperature) |
| Comparator Or Baseline | Moderately reactive sulfonamides (e.g., 2-nitrobenzenesulfonamides) |
| Quantified Difference | Not quantified as a single value; hierarchical reactivity class distinction. |
| Conditions | Peptidyl thioacid + sulfonamide-protected amine, ambient temperature, sequential coupling. |
Why This Matters
This reactivity hierarchy enables chemoselective, one-pot sequential ligations without intermediate purification, a capability that moderately reactive sulfonamides cannot provide.
- [1] Crich, D.; Sharma, I. Triblock Peptide and Peptide Thioester Synthesis With Reactivity-Differentiated Sulfonamides and Peptidyl Thioacids. Angew. Chem. Int. Ed. 2009, 48(41), 7591–7594. DOI: 10.1002/anie.200903050. View Source
